7-Fluorocinnolin-4(1H)-one: A Technical Guide for Drug Discovery Professionals
7-Fluorocinnolin-4(1H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold with a wide array of documented pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive technical overview of 7-Fluorocinnolin-4(1H)-one, a member of this promising class of compounds, for researchers and professionals engaged in drug development. While specific data for this molecule is emerging, this document synthesizes available information and provides expert insights based on analogous structures to illuminate its potential in medicinal chemistry.
Core Molecular Attributes of 7-Fluorocinnolin-4(1H)-one
7-Fluorocinnolin-4(1H)-one is a fluorinated derivative of the cinnoline-4-one core. The placement of the fluorine atom at the 7-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions.
Chemical Structure
The chemical structure of 7-Fluorocinnolin-4(1H)-one is characterized by a cinnoline ring system with a ketone group at the 4-position and a fluorine atom at the 7-position. The "(1H)" designation indicates that the nitrogen at position 1 is protonated.
Caption: Chemical structure of 7-Fluorocinnolin-4(1H)-one.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Fluorocinnolin-4(1H)-one is presented in the table below. These properties are crucial for assessing its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 1176417-30-3 | [6][7][8] |
| Molecular Formula | C₈H₅FN₂O | [6][8] |
| Molecular Weight | 164.14 g/mol | [8] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Poorly soluble in water (predicted), soluble in organic solvents like DMSO and DMF. | N/A |
| LogP (predicted) | 1.2 - 1.8 | N/A |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 7-Fluorocinnolin-4(1H)-one is not extensively published, a plausible synthetic route can be extrapolated from established methods for analogous fluorinated cinnolinones.[2][3] A common and effective approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.
Proposed Synthetic Pathway
A potential synthesis of 7-Fluorocinnolin-4(1H)-one could commence with 3-fluoroaniline. The key steps would likely involve:
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Diazotization: Reaction of 3-fluoroaniline with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.
-
Coupling and Cyclization: The diazonium salt can then be reacted with a suitable three-carbon synthon, such as an enolate derived from a β-ketoester, followed by an acid- or base-catalyzed intramolecular cyclization to form the cinnolinone ring.
Caption: A plausible synthetic workflow for 7-Fluorocinnolin-4(1H)-one.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyridinone rings. The fluorine atom at the 7-position will likely cause splitting of the signals for the adjacent aromatic protons (H-6 and H-8) due to H-F coupling. A broad singlet corresponding to the N-H proton is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 164.14.
Biological Activities and Therapeutic Potential
The biological activities of 7-Fluorocinnolin-4(1H)-one have not been explicitly reported. However, based on the known pharmacology of related fluorinated cinnolines and quinolones, several potential therapeutic applications can be hypothesized.
Potential as an Antibacterial Agent
Many fluorinated quinolone and cinnoline derivatives exhibit potent antibacterial activity.[9][10][11] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The fluorine atom at a key position can enhance the binding of the drug to these enzymes. It is plausible that 7-Fluorocinnolin-4(1H)-one could exhibit similar antibacterial properties.
Potential as an Anticancer Agent
The cinnoline scaffold is also found in a number of compounds with demonstrated anticancer activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The substitution with a fluorine atom can enhance the potency and selectivity of these compounds.[1] For example, fluorinated quinoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]
Caption: A hypothesized signaling pathway for the anticancer activity of 7-Fluorocinnolin-4(1H)-one.
Experimental Protocols for Biological Evaluation
To investigate the therapeutic potential of 7-Fluorocinnolin-4(1H)-one, a series of in vitro and in vivo experiments would be necessary. Below is a representative protocol for an initial in vitro cytotoxicity screening.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of 7-Fluorocinnolin-4(1H)-one on human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-Fluorocinnolin-4(1H)-one in selected cancer cell lines.
Materials:
-
7-Fluorocinnolin-4(1H)-one
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 7-Fluorocinnolin-4(1H)-one in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Caption: A step-by-step workflow for the MTT-based in vitro cytotoxicity assay.
Conclusion and Future Directions
7-Fluorocinnolin-4(1H)-one represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The strategic placement of a fluorine atom on the pharmacologically active cinnoline core suggests a high potential for novel biological activities. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established principles and data from analogous compounds.
Future research should focus on the definitive synthesis and purification of 7-Fluorocinnolin-4(1H)-one, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in-depth biological screening against a panel of bacterial strains and cancer cell lines is warranted to elucidate its therapeutic potential. Further derivatization of the cinnolinone core could also lead to the discovery of new chemical entities with enhanced potency and selectivity. The insights provided in this guide are intended to catalyze further investigation into this intriguing molecule and its potential contributions to the development of new therapeutics.
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